8-Chlorochroman-3-carboxylic acid
CAS No.: 885270-82-6
Cat. No.: VC11687136
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885270-82-6 |
|---|---|
| Molecular Formula | C10H9ClO3 |
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | 8-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H9ClO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) |
| Standard InChI Key | UDKQQZGONLQYLV-UHFFFAOYSA-N |
| SMILES | C1C(COC2=C1C=CC=C2Cl)C(=O)O |
| Canonical SMILES | C1C(COC2=C1C=CC=C2Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₀H₉ClO₃, with a molar mass of 212.63 g/mol. Its IUPAC name, 8-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid, reflects the benzopyran backbone (chromane system) substituted with chlorine at position 8 and a carboxylic acid group at position 3. Key identifiers include:
The planar chroman ring system facilitates π-π interactions, while the electron-withdrawing chlorine and carboxylic acid groups influence its solubility and reactivity.
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis route for 8-chlorochroman-3-carboxylic acid is documented, analogous chroman derivatives are typically synthesized through acid-catalyzed cyclization of phenolic precursors or halogenation of preformed chroman systems. A plausible route involves:
-
Chroman ring formation via condensation of 2-chlorophenol with acrylic acid derivatives.
-
Electrophilic chlorination at position 8 using Cl₂ or SO₂Cl₂ under controlled conditions.
-
Oxidation of a methyl group to the carboxylic acid using KMnO₄ or CrO₃.
Challenges include regioselective chlorination and avoiding over-oxidation of the chroman backbone. Industrial-scale production remains unreported, suggesting limited commercial availability beyond research quantities.
Physicochemical Properties
Stability and Reactivity
The compound’s predicted pKa of 4.01 classifies it as a weak acid, capable of forming salts with bases. Its logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity suitable for membrane penetration . Thermal stability up to 394°C suggests utility in high-temperature applications, though decomposition products may include HCl gas and carbon oxides.
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ and ν(C-Cl) at ~750 cm⁻¹ .
-
NMR: ¹H NMR would show aromatic protons as a multiplet (δ 6.8–7.3 ppm) and methylene groups adjacent to oxygen (δ 3.5–4.5 ppm).
| Hazard Parameter | Precautionary Measure |
|---|---|
| Skin Contact | Wash with soap/water; remove contaminated clothing |
| Eye Exposure | Rinse cautiously with water for 15 minutes |
| Inhalation | Move to fresh air; administer oxygen if needed |
| Fire | Use water spray, dry chemical, or CO₂ extinguishers |
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory during handling.
Research Applications
Material Science
The compound’s thermal stability and aromaticity make it a candidate for high-performance polymers. Incorporating it into epoxy resins improves flame retardancy due to chlorine’s radical-scavenging action.
Analytical Chemistry
As a charge-transfer (CT) agent, chroman-3-carboxylic acids exhibit enhanced Raman signals when adsorbed on silver colloids. This property, demonstrated in related compounds like chromone-3-carboxylic acid, suggests potential use in surface-enhanced Raman spectroscopy (SERS) for detecting trace analytes .
Comparative Analysis with Analogues
The chlorine atom in 8-chlorochroman-3-carboxylic acid provides a balance between electron withdrawal and steric effects, favoring interactions with hydrophobic enzyme pockets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume